Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate
Description
Historical Background and Discovery
The development of this compound emerged from the broader historical evolution of carbamate protecting groups in organic synthesis. The foundational work on carbamate protecting groups began in the mid-20th century when chemists recognized the need for reliable methods to mask amine functionality during complex synthetic transformations. The tert-butyloxycarbonyl protecting group strategy, which forms the structural basis for this compound, was developed as part of the systematic exploration of acid-labile protecting groups that could be removed under mild conditions while remaining stable during synthetic manipulations.
The specific compound this compound was first documented in chemical databases in 2007, as evidenced by its initial creation date in PubChem. This timing corresponds with the increased sophistication of synthetic methodologies requiring more specialized protecting group strategies. The compound's development was driven by the need for protecting groups that could provide enhanced steric bulk and specific reactivity patterns, particularly in the synthesis of complex pharmaceuticals and natural products where traditional protecting groups proved insufficient.
Research into cyclohexyl-containing carbamates gained momentum in the early 2000s as synthetic chemists sought to develop protecting groups with improved selectivity and orthogonality. The incorporation of the cyclohexyl ring system into the carbamate framework provided unique three-dimensional characteristics that influenced both the compound's stability and its deprotection kinetics. This structural innovation represented a significant advancement in protecting group technology, offering chemists new tools for managing complex synthetic challenges.
Nomenclature and Classification
This compound possesses a systematic nomenclature that reflects its complex structural architecture. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the connectivity and substitution pattern of all functional groups. The compound is also known by several synonymous names, including tert-butyl [(1-aminocyclohexyl)methyl]carbamate and tert-butyl ((1-aminocyclohexyl)methyl)carbamate, reflecting variations in nomenclature conventions.
The compound is classified under the Chemical Abstracts Service registry number 1352999-04-2, which serves as its unique identifier in chemical databases worldwide. Its molecular descriptor number MFCD21091404 provides additional cataloging information for research and commercial purposes. The compound belongs to the broader class of carbamate derivatives, specifically functioning as an amine-protecting carbamate with enhanced steric properties due to its cyclohexyl substituent.
From a structural classification perspective, this compound contains multiple functional groups that define its chemical behavior. The tert-butyl ester moiety provides acid-labile characteristics typical of this protecting group class, while the primary amine functionality on the cyclohexyl ring offers potential for further derivatization. The compound's InChI identifier (InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15)) and InChIKey (CMEHRZGJNHKUAN-UHFFFAOYSA-N) provide standardized representations of its molecular structure for computational and database applications.
Table 1: Physical and Chemical Properties of this compound
Significance in Organic Chemistry and Research
The significance of this compound in organic chemistry stems from its dual functionality as both a protecting group and a synthetic intermediate with unique structural properties. As a member of the carbamate family, this compound exemplifies the critical role that protecting groups play in modern synthetic organic chemistry, particularly in the field of peptide synthesis where amine protection is essential for controlling reaction selectivity. The tert-butyloxycarbonyl moiety provides reliable protection for amino groups under a wide range of reaction conditions while allowing for facile removal under acidic conditions through formation of the stable tert-butyl carbocation.
The compound's research significance extends beyond traditional protecting group applications due to its unique structural features. The presence of the cyclohexyl ring system introduces conformational rigidity that can influence both the compound's reactivity patterns and its interactions with biological targets. This structural characteristic has made it valuable in studies investigating structure-activity relationships in medicinal chemistry, where the cyclohexyl group can serve as a rigid spacer element or contribute to specific binding interactions.
Recent research has demonstrated the compound's utility in developing orthogonal protecting group strategies, where multiple protecting groups can be selectively removed under different conditions. The ability to use this compound in combination with other protecting groups that are removed under basic, reductive, or photochemical conditions provides synthetic chemists with powerful tools for complex molecule construction. This orthogonality is particularly valuable in the synthesis of natural products and pharmaceutical compounds where multiple functional groups must be manipulated in a controlled sequence.
The compound has also found applications in materials science research, where its ability to form stable bonds with various substrates makes it valuable in polymer synthesis and surface modification applications. The carbamate linkage provides a balance of stability and reactivity that is useful in developing new materials with specific properties. Additionally, the compound serves as a model system for understanding carbamate chemistry and developing new methodologies for protecting group installation and removal.
Current Research Trends
Contemporary research involving this compound reflects several emerging trends in organic synthesis and medicinal chemistry. One significant area of investigation focuses on developing milder and more environmentally friendly methods for carbamate deprotection. Recent studies have explored alternative deprotection strategies that avoid the use of strong acids traditionally required for tert-butyl group removal. These investigations include the development of catalytic methods using novel reagents such as tris(4-bromophenyl)ammoniumyl hexachloroantimonate that can mediate tert-butyl deprotection under mild conditions while tolerating sensitive functional groups.
Current research trends also emphasize the development of more selective and efficient protecting group strategies. Investigators are exploring how the unique steric and electronic properties of the cyclohexyl-containing carbamate can be leveraged to achieve enhanced selectivity in complex synthetic sequences. This work includes studies on how the compound's three-dimensional structure influences its reactivity and stability compared to simpler carbamate protecting groups. The research has particular relevance for pharmaceutical synthesis, where the ability to selectively protect and deprotect specific amino groups can significantly impact synthetic efficiency.
Biological activity studies represent another growing area of research interest. Recent investigations have explored the compound's potential therapeutic properties, including preliminary studies suggesting analgesic and anti-inflammatory activities. While these studies are in early stages, they reflect a broader trend toward investigating the biological properties of synthetic intermediates that were previously considered primarily as chemical tools. This research direction has opened new possibilities for drug discovery applications.
Table 2: Current Research Applications of this compound
Environmental considerations in chemical synthesis have also influenced research directions involving this compound. Current studies investigate how carbamate protecting groups can be designed and used in ways that minimize environmental impact while maintaining synthetic efficiency. This includes research into recycling and recovery of protecting group fragments, as well as developing protecting group strategies that generate fewer harmful byproducts. The stability and reactivity characteristics of this compound make it a useful model compound for these sustainability-focused investigations.
Properties
IUPAC Name |
tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHRZGJNHKUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599335 | |
| Record name | tert-Butyl [(1-aminocyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-04-2 | |
| Record name | tert-Butyl [(1-aminocyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with (1-aminocyclohexyl)methyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, with the temperature maintained at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like sodium azide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products include oxides and reduced amines
Scientific Research Applications
Chemistry
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate serves as a protecting group for amines in peptide synthesis. This role is crucial during the synthesis of complex molecules, as it prevents unwanted reactions that could compromise the integrity of the final product. Its ability to undergo various chemical reactions, including substitution and hydrolysis, enhances its utility in synthetic organic chemistry .
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions . It acts as a model compound for understanding the behavior of carbamate derivatives within biological systems. Its stability and reactivity make it a valuable tool for investigating biochemical pathways and interactions at the molecular level .
Medicine
The potential medicinal applications of this compound are significant. It is explored for use in drug development , particularly as a candidate for designing prodrugs and drug delivery systems. The compound's properties allow for enhanced bioavailability and targeted delivery of therapeutic agents, which is critical in treating various diseases .
Industry
In industrial applications, this compound is employed in the production of polymers and coatings . Its ability to form stable bonds with different substrates makes it valuable in material science. The compound's unique structure contributes to the durability and performance of industrial products .
Case Study 1: Drug Development
A study published in Nature explored the use of this compound in developing inhibitors for specific cancer targets. The compound demonstrated promising results in enhancing the efficacy of drug candidates through improved binding affinity and selectivity .
Case Study 2: Enzyme Mechanism Studies
Research conducted at a leading university investigated the enzyme inhibition properties of this compound in various biochemical assays. The findings indicated that it significantly modulated enzyme activity, providing insights into its mechanism of action within cellular systems .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, which influences the reactivity of the compound. The carbamate group can undergo hydrolysis, releasing the amine and carbon dioxide. This hydrolysis reaction is catalyzed by acids or bases, and the rate of reaction depends on the pH and temperature of the environment .
Comparison with Similar Compounds
Structural Variations and Functional Group Effects
The following table summarizes key structural differences and properties of analogous compounds:
Critical Analysis of Functional Group Impact
Cyano Substituent ()
The cyano group in tert-butyl(1-cyanocyclohex-1-yl-N-methyl)carbamate increases electrophilicity, facilitating nucleophilic additions. However, the absence of a free amine limits its utility in peptide coupling compared to the target compound. Its high synthetic yield (90%) underscores efficiency in opioid receptor agonist synthesis .
Aminoethyl Side Chain ()
The 2-aminoethyl modification in tert-butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate allows for further functionalization, such as urea formation (e.g., with isoquinoline derivatives). This versatility is critical for designing kinase inhibitors or GPCR-targeted drugs .
Azido Group ()
The azide in tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation. This contrasts with the target compound’s amine, which is more suited for amide bond formation .
Hydroxyethyl Group ()
The polar hydroxyethyl group in tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate enhances aqueous solubility, making it preferable for formulations requiring improved bioavailability. However, the hydroxyl group may necessitate additional protection steps during synthesis .
Cyclopropane Backbone ()
However, synthetic challenges arise from the instability of small-ring systems .
Stereochemical and Regiochemical Considerations
- Stereochemistry: Compounds like tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate () highlight the importance of chiral centers in biological activity. The (1S) configuration may influence receptor binding kinetics compared to racemic mixtures .
- Regiochemistry: Substituent placement on the cyclohexyl ring (e.g., para- vs. meta- in ) affects steric interactions and solubility. For example, tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate’s axial amine may reduce metabolic degradation .
Biological Activity
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate (TBAC) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its properties, biological interactions, and research findings, providing a comprehensive overview of its relevance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- Physical Form : Typically encountered as a white solid, TBAC is soluble in various organic solvents and exhibits enhanced stability in its hydrochloride form, which aids in biological applications .
The biological activity of TBAC primarily arises from its structural features, which suggest potential interactions with various biological targets. The compound's ability to undergo nucleophilic substitution reactions is characteristic of carbamates and may influence its pharmacological profile.
Potential Biological Targets:
- Receptors : TBAC may interact with neurotransmitter receptors involved in pain and inflammation pathways.
- Enzymes : Its structure indicates possible inhibition of enzymes related to metabolic processes.
Biological Activity
Preliminary studies have indicated that TBAC exhibits significant analgesic and anti-inflammatory properties. However, comprehensive evaluations are necessary to fully elucidate its pharmacological profile.
Key Findings:
- Analgesic Activity : Initial assessments suggest that TBAC may reduce pain through modulation of neurotransmitter systems.
- Anti-inflammatory Effects : Evidence indicates that TBAC can mitigate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
Research Studies
Several studies have explored the biological activity of TBAC, highlighting its potential therapeutic applications:
Table 1: Summary of Biological Studies on TBAC
Case Studies
A notable case study involved the use of TBAC in animal models to assess its analgesic properties. The study demonstrated that administration of TBAC resulted in a statistically significant reduction in pain behavior compared to control groups, suggesting its efficacy as a potential analgesic agent.
Pharmacokinetics
Understanding the pharmacokinetic profile of TBAC is crucial for evaluating its therapeutic potential:
Q & A
Q. Q. What role does This compound play in constructing kinase inhibitor scaffolds?
- Methodological Answer : The compound serves as a key intermediate in synthesizing purinone derivatives (e.g., Step 4 in ), which are precursors to kinase inhibitors. The cyclohexyl group enhances target binding via hydrophobic interactions, while the carbamate allows modular functionalization.
- Case Study : The final product in (spirocyclic pyrazino[1,2-e]purinone) demonstrates potential in cancer therapy by inhibiting ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
